Researchers requiring precise ortho-C-H activation in pharmaceutical synthesis often face volatility and poor directing-group efficiency with liquid isoquinoline. 1(2H)-Isoquinolinone (isocarbostyril), a solid lactam (mp 212-216 °C), solves this:
1(2H)-Isoquinolinone (CAS 491-30-5), also known as isocarbostyril, is a bicyclic organic compound featuring a fused benzene and pyridone ring system . While theoretically capable of tautomerizing to 1-hydroxyisoquinoline (the lactim form), it exists predominantly as the lactam [1(2H)-isoquinolinone] in both the solid state and most polar solvent environments[1]. As a stable, solid material with a melting point of 212–216 °C, it serves as a highly effective core scaffold and directing group in transition-metal-catalyzed C-H activation, offering distinct coordination geometry compared to non-carbonyl analogs . Its fully conjugated aromatic framework makes it a critical precursor for synthesizing complex pharmaceuticals, agrochemicals, and optoelectronic ligands where precise electronic properties, thermal stability, and regiocontrol are required for successful procurement and scale-up.
Substituting 1(2H)-isoquinolinone with generic in-class analogs fundamentally alters synthetic viability and processability . Replacing it with isoquinoline eliminates the critical carbonyl group, shifting the compound from a stable solid to a volatile liquid (melting point ~24 °C) and completely removing its ability to act as an ortho-directing group in Pd- or Rh-catalyzed C-H annulation. Conversely, substitution with 3,4-dihydroisoquinolin-1(2H)-one breaks the extended π-conjugation of the pyridone ring due to the sp3 carbons at the C3 and C4 positions. This loss of full aromaticity not only alters the electronic bandgap—rendering the dihydro analog unsuitable for synthesizing luminescent OLED complexes—but also changes the spatial rigidity required for high-yield regioselective functionalization in late-stage medicinal chemistry .
For industrial scale-up, the physical state of a precursor dictates handling protocols. 1(2H)-Isoquinolinone is a stable crystalline solid with a melting point of 212–216 °C, whereas its non-carbonyl parent compound, isoquinoline, is a low-melting solid or liquid at room temperature (melting point ~24 °C) . This nearly 190 °C difference in thermal stability eliminates the volatility and moisture-sensitivity issues associated with liquid isoquinoline.
| Evidence Dimension | Physical state and melting point |
| Target Compound Data | Solid, MP: 212–216 °C |
| Comparator Or Baseline | Isoquinoline (Liquid/low-melting solid, MP: ~24 °C) |
| Quantified Difference | ~190 °C higher melting point |
| Conditions | Standard atmospheric pressure, room temperature handling |
Ensures superior handling, precise solid-state weighing, and long-term storage stability without the specialized containment required for volatile liquid precursors.
In transition-metal-catalyzed ortho-C-H annulation, the rigid lactam structure of 1(2H)-isoquinolinone acts as a highly efficient directing group. Optimized one-pot Pd- or Rh-catalyzed reactions utilizing the isoquinolinone scaffold routinely achieve chemical yields exceeding 80–89%. In contrast, non-rigid or non-carbonyl directing groups often result in poor regioselectivity, mixed isomers, or conversion rates below 50% due to inadequate metal-center coordination.
| Evidence Dimension | Regioselective yield in transition-metal annulation |
| Target Compound Data | Yields routinely >80-89% in optimized one-pot catalysis |
| Comparator Or Baseline | Non-rigid/non-carbonyl directing groups (<50% yield, mixed isomers) |
| Quantified Difference | Significant improvement in regioselectivity and overall chemical yield |
| Conditions | Transition-metal-catalyzed (e.g., Pd or Rh) ortho-C-H annulation conditions |
Reduces purification bottlenecks and maximizes atom economy when procuring precursors for complex polycyclic pharmaceutical synthesis.
Although 1(2H)-isoquinolinone is theoretically capable of tautomerizing to 1-hydroxyisoquinoline, analytical data confirms it exists predominantly (>95%) as the lactam tautomer in aqueous and polar organic solutions [1]. This thermodynamic preference ensures that the N-H and C=O sites remain consistently available for hydrogen bonding and metal coordination, unlike unstable lactim-heavy analogs which suffer from unpredictable coordination geometries.
| Evidence Dimension | Lactam vs. Lactim tautomeric ratio |
| Target Compound Data | Exists predominantly as the lactam tautomer |
| Comparator Or Baseline | 1-Hydroxyisoquinoline (Minor/theoretical lactim tautomer) |
| Quantified Difference | Lactam form is the thermodynamically favored and predominant species |
| Conditions | Aqueous and polar organic solvent environments |
Provides predictable N-H and C=O coordination sites for metal complexation, which is critical for reproducibility in synthesizing organometallic catalysts.
For optoelectronic material synthesis, extended π-conjugation is non-negotiable. 1(2H)-Isoquinolinone maintains a fully conjugated bicyclic system, allowing for complete electronic delocalization. Its closest structural substitute, 3,4-dihydroisoquinolin-1(2H)-one, contains sp3-hybridized carbons at the C3 and C4 positions, which interrupts the π-system [1]. This structural difference makes 1(2H)-isoquinolinone vastly superior as a ligand backbone for tuning the emission wavelengths of phosphorescent iridium complexes.
| Evidence Dimension | Aromatic π-conjugation of the heterocyclic ring |
| Target Compound Data | Fully conjugated bicyclic system |
| Comparator Or Baseline | 3,4-Dihydroisoquinolin-1(2H)-one (Interrupted conjugation at C3-C4) |
| Quantified Difference | Complete delocalization in the target vs. restricted delocalization in the comparator |
| Conditions | Photophysical ligand design for transition-metal complexes |
Maintains the necessary electronic communication across the scaffold required for high quantum yield and tunable emission in OLED material procurement.
Due to its rigid lactam structure and stable carbonyl directing group, 1(2H)-isoquinolinone is the optimal choice for late-stage, transition-metal-catalyzed ortho-C-H activation . It is heavily procured for synthesizing highly substituted polycyclic frameworks in medicinal chemistry where high regiocontrol and yields exceeding 80% are mandatory, outperforming non-carbonyl analogs.
The fully conjugated, aromatic nature of 1(2H)-isoquinolinone makes it superior to its dihydro analogs for optoelectronic applications. It is specifically selected as a coordinating ligand in the synthesis of phosphorescent iridium complexes, where extended π-conjugation is required to tune emission wavelengths and maximize quantum yields.
With a melting point exceeding 212 °C, 1(2H)-isoquinolinone is preferred over liquid isoquinoline for industrial-scale pharmaceutical manufacturing. Its solid state ensures easier processability, precise stoichiometric weighing, and improved shelf-life stability during multi-step API synthesis, eliminating the need for specialized liquid-handling infrastructure.
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